Technical Guide: (S)-(+)-1-Phenylethyl 3,5-dinitrobenzoate
Technical Guide: (S)-(+)-1-Phenylethyl 3,5-dinitrobenzoate
Topic: (S)-(+)-1-Phenylethyl 3,5-dinitrobenzoate Content Type: Technical Guide / Whitepaper Audience: Researchers, Analytical Chemists, and Process Development Scientists[1]
Applications in Chiral Resolution, Stereochemical Assignment, and Chromatographic Benchmarking[1]
Executive Summary
(S)-(+)-1-Phenylethyl 3,5-dinitrobenzoate (CAS: 3205-18-3) is a specialized chiral ester synthesized from (S)-1-phenylethanol and 3,5-dinitrobenzoic acid.[1] While structurally simple, it serves a critical role in the field of stereochemistry as a π-acidic probe molecule .[1]
Unlike chiral stationary phases (CSPs) where the selector is immobilized, this compound primarily functions as a derivatization agent and a standard analyte .[1] Its electron-deficient 3,5-dinitrobenzoyl (DNB) moiety makes it an ideal partner for forming charge-transfer complexes with electron-rich chiral selectors (such as naphthyl or anthryl groups).[1] This guide details its physicochemical properties, its synthesis, and its utility in determining absolute configuration and benchmarking Pirkle-type chiral columns.[1]
Physicochemical Profile & Molecular Architecture[1][2]
The utility of (S)-(+)-1-Phenylethyl 3,5-dinitrobenzoate stems from its "push-pull" electronic structure.[1] The dinitrobenzoate group acts as a strong π-electron acceptor, while the phenylethyl group provides a chiral steric barrier.[1]
Key Physical Data[1][3]
| Property | Value | Notes |
| Molecular Formula | ||
| Molecular Weight | 316.27 g/mol | |
| Melting Point | 122–125 °C | Forms stable, yellow crystalline needles |
| Optical Rotation | Concentration | |
| Electronic Character | Due to two nitro groups on the benzene ring | |
| Solubility | Soluble in CHCl | Limited solubility in Hexane/Water |
Structural Mechanism: The Pirkle Concept
This molecule is the classic substrate for "Pirkle-Concept" recognition.[1] It relies on a three-point interaction model to achieve chiral discrimination when interacting with a matching host (e.g., a chiral column or solvating agent).[1][2]
-
-
Interaction: The electron-deficient DNB ring stacks with an electron-rich ring (e.g., naphthalene) on the host.[1] -
Hydrogen Bonding: The carbonyl oxygen of the ester can accept hydrogen bonds from amide donors on the host.[1]
-
Steric Interlocking: The chiral center (methyl vs. phenyl group) dictates the spatial fit.[1]
Figure 1: The three-point interaction model governing the recognition of (S)-(+)-1-Phenylethyl 3,5-dinitrobenzoate by electron-rich chiral selectors.[1]
Core Applications
Determination of Absolute Configuration (Crystallography)
One of the primary uses of the 3,5-dinitrobenzoate moiety is to convert liquid or oily chiral alcohols into solid, crystalline derivatives.
-
Problem: Many chiral alcohols (like 1-phenylethanol) are oils at room temperature, making X-ray diffraction impossible.[1]
-
Solution: Derivatization with 3,5-dinitrobenzoyl chloride yields the ester (the Topic compound).[1]
-
Benefit: The heavy nitro groups and rigid aromatic rings promote lattice formation (crystallinity) and provide "heavy atoms" that assist in phase determination during X-ray analysis, allowing unambiguous assignment of the (S) or (R) configuration.[1]
Benchmarking Chiral Stationary Phases (CSPs)
In HPLC method development, this compound serves as a standard
-
Target Columns: It is used to test the selectivity (
) of -donor columns, such as Whelk-O 1 , DNB-Leucine , or Naphthyl-alanine phases.[1] -
Workflow:
Kinetic Resolution Substrate
The compound is frequently used as a substrate in enzymatic kinetic resolution studies.[1] Lipases (e.g., Candida antarctica lipase B) are screened for their ability to selectively hydrolyze the (R)-ester while leaving the (S)-ester intact (or vice versa), providing a route to optically pure alcohols.[1]
Experimental Protocols
Synthesis of (S)-(+)-1-Phenylethyl 3,5-dinitrobenzoate
Objective: To synthesize the ester from (S)-1-phenylethanol for use as an analytical standard.[1]
Reagents:
-
(S)-(-)-1-Phenylethanol (1.0 equiv)[1]
-
3,5-Dinitrobenzoyl chloride (1.1 equiv)[1]
-
Pyridine (dry, 1.5 equiv) or Triethylamine[1]
-
Dichloromethane (DCM) (Solvent)[1]
Workflow:
Figure 2: Step-by-step synthesis workflow for the esterification of chiral alcohols with DNB chloride.[1]
Detailed Procedure:
-
Preparation: In a flame-dried round-bottom flask, dissolve 10 mmol of (S)-1-phenylethanol in 20 mL of anhydrous DCM. Add 15 mmol of pyridine.[1]
-
Addition: Cool the solution to 0°C. Slowly add 11 mmol of 3,5-dinitrobenzoyl chloride (dissolved in minimal DCM) over 15 minutes to prevent exotherms.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. A precipitate (pyridinium hydrochloride) may form.[1]
-
Workup: Dilute with 50 mL DCM. Wash successively with 1M HCl (2 x 30 mL) to remove excess pyridine, saturated NaHCO
(to remove unreacted acid), and brine. -
Purification: Dry the organic phase over MgSO
, filter, and concentrate in vacuo. Recrystallize the resulting yellow solid from hot ethanol or an ethanol/hexane mixture to yield (S)-(+)-1-Phenylethyl 3,5-dinitrobenzoate.[1]
Quality Control Parameters
When using this compound as a reference standard, ensure it meets these criteria:
| Test | Acceptance Criteria | Method |
| Appearance | Pale yellow to cream needles | Visual |
| Purity (HPLC) | > 99.0% | UV at 254 nm |
| Enantiomeric Excess | > 99.5% ee | Chiral HPLC (e.g., Chiralcel OD-H) |
| 1H NMR | Consistent structure | CDCl |
Safety & Handling
-
Explosion Hazard: While the ester is stable, 3,5-dinitrobenzoyl chloride (the precursor) and polynitro compounds can be explosive if heated under confinement or subjected to shock.[1] Handle precursors with extreme care.[1]
-
Toxicity: Dinitrobenzoates are potential skin sensitizers and irritants.[1] Use nitrile gloves and work in a fume hood.[1]
-
Storage: Store at room temperature in a dry place. The ester linkage is stable, but avoid prolonged exposure to strong bases to prevent hydrolysis.[1]
References
-
Pirkle, W. H., & Finn, J. M. (1981).[1] Chiral high-pressure liquid chromatographic stationary phases.[1][3][4] 3. General resolution of aryl-alkylcarbinols. Journal of Organic Chemistry.[1]
-
Hyun, M. H., et al. (2000).[1][3] Experimental support differentiating two proposed chiral recognition models for the resolution of N-(3,5-dinitrobenzoyl)-alpha-arylalkylamines. Journal of Chromatography A. [1][3]
-
Sigma-Aldrich (Merck). (2025).[1] Product Specification: (S)-(+)-1-Phenylethyl 3,5-dinitrobenzoate.[1][5][6]
-
PubChem. (2025).[1] Compound Summary: 3,5-Dinitrobenzoate derivatives.[1][5][2][3][4][7][8][9] National Library of Medicine.[1]
-
Donahue, M. G., & Crull, E. (2023).[1][9] (R)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzothioamide: Synthesis and CSA Application. (Contextual reference for DNB-derivatives in NMR).
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- 3. Experimental support differenciating two proposed chiral recognition models for the resolution of N-(3,5-dinitrobenzoyl)-alpha-arylalkylamines on high-performance liquid chromatography chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
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